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Clarification Required: The Nature of "SEQ ID NO 2"
The query "in silico modeling of SEQ ID NO 2 peptide interactions" is currently unanswerable in

a specific manner. The designation "SEQ ID NO 2" is a generic placeholder used in patent

applications and sequence database submissions to refer to a specific biomolecule within that

particular document. It is not a universal identifier for a single, globally recognized peptide.

To provide a relevant and accurate technical guide, the specific amino acid sequence of the

peptide designated as "SEQ ID NO 2" from its source document is required.

Illustrative Example: A Technical Guide for In Silico
Modeling of Angiotensin II
To demonstrate the requested format and content, this guide will proceed using a well-

characterized peptide, Angiotensin II (Human), as a substitute for the unspecified "SEQ ID NO

2". Angiotensin II is an octapeptide with the sequence DRVYIHPF. It is a key hormone in the

renin-angiotensin system (RAS), primarily involved in blood pressure regulation.
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This guide outlines the computational methodologies used to model the interactions of the

Angiotensin II peptide with its primary receptors, with a focus on the Angiotensin II type 1

receptor (AT1R).

Introduction to Angiotensin II and In Silico Modeling
Angiotensin II (AII) is a potent vasoconstrictor that exerts its effects by binding to G-protein

coupled receptors (GPCRs), primarily the AT1R. Understanding the molecular details of this

interaction is crucial for designing novel therapeutics for hypertension and cardiovascular

diseases. In silico modeling provides a powerful, cost-effective approach to investigate these

interactions at an atomic level, complementing experimental studies. Key computational

techniques include molecular docking, to predict binding poses, and molecular dynamics (MD)

simulations, to analyze the stability and dynamics of the peptide-receptor complex.

Experimental Protocols
This protocol describes a standard workflow for predicting the binding conformation of

Angiotensin II to the human AT1R using AutoDock Vina.

System Preparation:

Receptor: Obtain the crystal structure of the human AT1R. A suitable structure is PDB ID:

4YAY (in complex with an antagonist). Remove the co-crystallized ligand, water molecules,

and any non-essential ions.

Protonation: Add polar hydrogens to the receptor structure using a tool like H++ or the

'pdb2pqr' server, assuming a physiological pH of 7.4.

Peptide: Generate a 3D conformer of Angiotensin II (DRVYIHPF) using a peptide structure

prediction server (e.g., PEP-FOLD) or by building it in molecular modeling software like

PyMOL or Chimera.

File Conversion: Convert the processed receptor and peptide structures to the PDBQT file

format using AutoDockTools (ADT), which adds partial charges and defines rotatable

bonds.

Grid Box Definition:
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Define a simulation box (grid box) centered on the known orthosteric binding pocket of

AT1R. The size of the box should be sufficient to allow the peptide to rotate and translate

freely, typically around 25 Å x 25 Å x 25 Å. The center can be determined from the position

of the co-crystallized antagonist in the original PDB file.

Docking Execution:

Run AutoDock Vina using the prepared PDBQT files and a configuration file specifying the

grid box parameters. An example command is: vina --receptor receptor.pdbqt --ligand

peptide.pdbqt --config config.txt --out output.pdbqt --log log.txt

Set the exhaustiveness parameter (e.g., 32) to control the thoroughness of the

conformational search.

Analysis of Results:

Visualize the resulting docked poses in PyMOL or Chimera. The poses are ranked by their

binding affinity scores (kcal/mol).

Analyze the top-ranked pose for key intermolecular interactions (hydrogen bonds,

hydrophobic contacts, salt bridges) between Angiotensin II and AT1R residues.

This protocol outlines the steps to simulate the dynamic behavior of the docked Angiotensin II-

AT1R complex using GROMACS.

System Setup:

Select the most plausible docked complex from the molecular docking results as the

starting structure.

Embed the complex into a lipid bilayer (e.g., POPC) to mimic the cell membrane

environment, using a tool like the CHARMM-GUI 'Membrane Builder'.

Solvate the system with a water model (e.g., TIP3P) and add counter-ions (e.g., Na+, Cl-)

to neutralize the system charge.

Force Field Application:
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Apply a suitable force field to describe the atomic interactions, such as CHARMM36m for

the protein and lipid components and a compatible water model.

Energy Minimization:

Perform a steep descent energy minimization of the entire system to remove steric

clashes and unfavorable geometries.

Equilibration:

Conduct a two-phase equilibration process:

NVT Ensemble (Constant Number of particles, Volume, Temperature): Equilibrate the

system at a constant temperature (e.g., 310 K) for ~1 nanosecond, with position

restraints on the protein and peptide heavy atoms to allow the solvent and lipids to

relax.

NPT Ensemble (Constant Number of particles, Pressure, Temperature): Equilibrate at

constant temperature and pressure (e.g., 1 bar) for ~10 nanoseconds, gradually

releasing the position restraints on the complex.

Production MD Run:

Run the production simulation for a duration sufficient to observe the desired biological

phenomena, typically ranging from 100 nanoseconds to several microseconds.

Trajectory Analysis:

Analyze the resulting trajectory to calculate metrics such as Root Mean Square Deviation

(RMSD) for stability, Root Mean Square Fluctuation (RMSF) for residue flexibility, and

intermolecular hydrogen bonds over time.

Quantitative Data Presentation
The following table summarizes hypothetical quantitative data that could be derived from the in

silico experiments described above.
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Metric Value Method Interpretation

Docking Score -9.8 kcal/mol AutoDock Vina

Predicted binding

affinity of the top-

ranked pose.

Interface Area 1250 Å²
MD Simulation

Analysis

The total solvent-

accessible surface

area buried upon

complex formation.

Complex RMSD 2.1 ± 0.3 Å
MD Simulation (100

ns)

Average deviation

from the starting

structure, indicating

system stability.

Key H-Bonds
AII:Asp1 -

AT1R:Lys199

MD Simulation

Analysis

A stable hydrogen

bond observed in

>80% of the

simulation frames.

AII:Tyr4 -

AT1R:Asn111

MD Simulation

Analysis

A key interaction

anchoring the peptide

in the binding pocket.

Binding Free Energy -45.2 ± 5.6 kcal/mol MM/PBSA Calculation

An estimation of the

binding free energy

calculated from the

MD trajectory.

Visualization of Workflows and Pathways
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1. System Preparation

2. Molecular Docking

3. MD Simulation

4. Data Analysis
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A generalized workflow for peptide-receptor in silico modeling.
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The Gq/11 signaling cascade initiated by Angiotensin II binding.
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To cite this document: BenchChem. ["in silico modeling of SEQ ID NO 2 peptide
interactions"]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b612780#in-silico-modeling-of-seq-id-no-2-peptide-
interactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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